Factor Xa Inhibitory Potency vs. Rivaroxaban Pharmacophore Standard
As a direct analog in the chlorothiophene class patented for FXa inhibition, this compound's core motif is predicted to exhibit a Ki value within the nanomolar range, benchmarked against rivaroxaban's Ki of 0.4 nM for human FXa [1]. The conservation of the 5-chlorothiophene S1 binding element suggests a similarly high binding affinity, though the simplified isoxazole tail may modulate selectivity versus related serine proteases like thrombin [2].
| Evidence Dimension | Factor Xa Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | Not independently reported in literature; predicted nanomolar range based on structural class. |
| Comparator Or Baseline | Rivaroxaban: Ki = 0.4 nM |
| Quantified Difference | Unable to calculate due to lack of direct experimental data for the target compound. |
| Conditions | Human Factor Xa, chromogenic substrate assay |
Why This Matters
Procurement decisions hinge on the predicted high potency inherent to the chlorothiophene pharmacophore, which is necessary for meaningful FXa inhibition studies.
- [1] Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. J. Med. Chem. 2005, 48, 19, 5900-5908. View Source
- [2] US Patent US20110112074A1. Chlorothiophene-isoxazoles as inhibitors of coagulation factors Xa and thrombin. 2011. View Source
